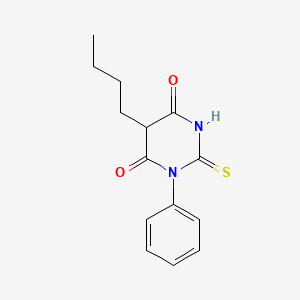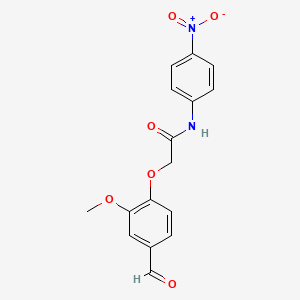
5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Thioflavin T, is a fluorescent dye that is widely used in scientific research for the detection of amyloid fibrils and plaques. Thioflavin T has been extensively studied for its ability to bind to amyloid aggregates and its potential as a diagnostic tool for neurodegenerative diseases.
Mecanismo De Acción
5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T binds to amyloid fibrils and plaques through hydrophobic interactions and hydrogen bonding. The dye undergoes a conformational change upon binding to the amyloid aggregates, resulting in an increase in fluorescence intensity. This property of this compound T makes it an ideal tool for the detection and quantification of amyloid aggregates.
Biochemical and Physiological Effects:
This compound T is a non-toxic dye that does not interact with cellular components or interfere with normal physiological processes. However, it is important to note that this compound T is not approved for human use and should only be used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T is its high sensitivity and specificity for amyloid aggregates. This compound T can detect amyloid fibrils at concentrations as low as 10 nM, making it a valuable tool for the early detection of neurodegenerative diseases. However, this compound T is not effective for the detection of soluble amyloid oligomers, which are believed to be the toxic species in neurodegenerative diseases.
Direcciones Futuras
There are several future directions for the use of 5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T in scientific research. One area of interest is the development of this compound T derivatives that can detect specific types of amyloid aggregates. Another area of interest is the use of this compound T in the development of new therapies for neurodegenerative diseases. This compound T has also been explored as a tool for the detection of protein misfolding in other diseases such as cystic fibrosis and sickle cell anemia.
Métodos De Síntesis
5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T can be synthesized by reacting 2-hydroxybenzaldehyde with thiourea in the presence of a strong acid catalyst. The resulting product is then reacted with butylamine and chloroacetic acid to yield this compound T.
Aplicaciones Científicas De Investigación
5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T has been used in a variety of scientific research applications, including the detection and quantification of amyloid fibrils in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. This compound T has also been used to study the aggregation of proteins in other diseases such as type 2 diabetes and prion diseases.
Propiedades
IUPAC Name |
5-butyl-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJKTMOISMJXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-{[(2-bromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920448.png)

![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4920459.png)
![N-[1-(1-adamantyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4920460.png)
![3-(3-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920463.png)
![1-(1-adamantyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4920475.png)
![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920477.png)
![1-cyclohexyl-N-[2-(2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4920486.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4920490.png)

![N-(2,3-dimethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B4920518.png)


![3-allyl-5-{2-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920551.png)
